molecular formula C9H7ClN2O5 B13825347 (S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride

(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride

Cat. No.: B13825347
M. Wt: 258.61 g/mol
InChI Key: RUFGRPSCLHSWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men aged 18 to 64 years. It was initially developed as an antidepressant but was found to be more effective in treating premature ejaculation due to its rapid absorption and elimination from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dapoxetine hydrochloride involves several steps. One method starts with 3-chloropropiophenone and naphthol as initial raw materials. These undergo a condensation reaction in a solvent, followed by reduction using a reducer such as borane. The intermediate product is then subjected to deprotection, methylation, and finally, a salification reaction to produce dapoxetine hydrochloride . Another method involves dissolving dapoxetine in methylene chloride, chloroform, or 1,2-dichloroacetic acid, followed by the addition of hydrogen chloride to precipitate the hydrochloride salt .

Industrial Production Methods

Industrial production methods for dapoxetine hydrochloride focus on optimizing yield and purity while minimizing costs. The process typically involves the use of mild reaction conditions and simple after-treatment processes to ensure high chemical and optical purity .

Scientific Research Applications

Dapoxetine hydrochloride has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C9H7ClN2O5

Molecular Weight

258.61 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)-2H-oxete;hydrochloride

InChI

InChI=1S/C9H6N2O5.ClH/c12-10(13)6-1-2-7(9-3-4-16-9)8(5-6)11(14)15;/h1-3,5H,4H2;1H

InChI Key

RUFGRPSCLHSWQC-UHFFFAOYSA-N

Canonical SMILES

C1C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl

Origin of Product

United States

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